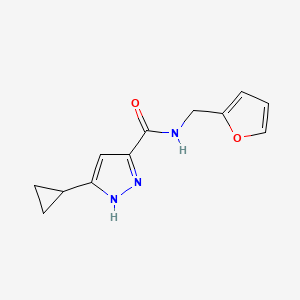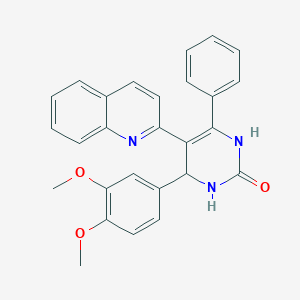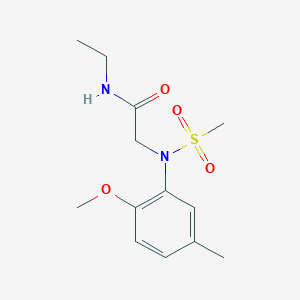
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone, also known as DIME, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DIME belongs to the class of isoquinolinone compounds and has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cell proliferation. 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key regulator of cell proliferation and survival.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective activities. In vitro studies have demonstrated that 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in a dose-dependent manner. Additionally, 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been shown to protect neurons from oxidative stress and enhance cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, the synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is relatively simple and can be performed using readily available starting materials. However, one of the limitations of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is the development of novel formulations to improve the solubility and bioavailability of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone and its potential therapeutic applications in various diseases. Finally, the development of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone derivatives with improved pharmacological properties may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone involves the condensation of 1,2,3,4-tetrahydroisoquinoline and 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a one-pot, three-step process, which involves the formation of an imine intermediate, followed by reduction and cyclization to form the final product.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its anti-inflammatory activity. Studies have shown that 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone inhibits the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-14-6-5-11(7-15(14)23-2)19-13-10-17(25-4)16(24-3)8-12(13)9-18(21)20-19/h5-8,10,19H,9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZHCGUJXUTMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5083498.png)

![1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5083518.png)
![2-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5083523.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5083532.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5083545.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5083548.png)


![N-(3-chloro-4-methylphenyl)-3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B5083560.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5083567.png)

![1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5083573.png)